[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
Overview
Description
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as 1h-1,2,3-triazole analogs have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that similar compounds, such as polytriazolylamine ligands, have been reported to stabilize cu (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Similar compounds, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body by participating in the reversible conversion of carbon dioxide and water into bicarbonate and protons .
Result of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Action Environment
Similar compounds, such as polytriazolylamine ligands, have been reported to stabilize cu (i) ions in the reaction environment, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. The process generally includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as water or an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial synthesis to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar stability but different reactivity and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and UV stabilization.
Tetrazole: A related nitrogen-containing heterocycle with distinct chemical properties and uses.
Uniqueness
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to participate in click chemistry and form stable conjugates makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
1-(1-ethyltriazol-4-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-5-6(4-7-2)8-9-10;/h5,7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVCYGTIBUUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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